2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione

Phosphodiesterase inhibition PDE4B Anti-inflammatory drug discovery

2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione (CAS: 76879-43-1) is a phthalimide-derived pharmaceutical intermediate with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. Structurally, it features the isoindoline-1,3-dione (phthalimide) core functionalized with a 4-hydroxy-3-oxobutyl side chain.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 76879-43-1
Cat. No. B1387577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione
CAS76879-43-1
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CO
InChIInChI=1S/C12H11NO4/c14-7-8(15)5-6-13-11(16)9-3-1-2-4-10(9)12(13)17/h1-4,14H,5-7H2
InChIKeyTUTXHWFIXWDNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

76879-43-1 | 2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione Pharmaceutical Intermediate Procurement Guide


2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione (CAS: 76879-43-1) is a phthalimide-derived pharmaceutical intermediate with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . Structurally, it features the isoindoline-1,3-dione (phthalimide) core functionalized with a 4-hydroxy-3-oxobutyl side chain . Commercially available from multiple vendors at purities ranging from 95% to 98.55% , this compound is primarily positioned as a synthetic building block for drug discovery and medicinal chemistry applications .

Why Generic Phthalimide Analogs Cannot Substitute for CAS 76879-43-1 in Targeted Synthesis and Biological Profiling


Generic substitution among phthalimide derivatives is scientifically invalid because subtle variations in the N-substituent chain length, terminal functional group identity, and oxidation state profoundly alter both synthetic utility and biological target engagement. This compound features a unique 4-hydroxy-3-oxobutyl moiety that combines a β-hydroxyketone functionality with a four-carbon linker, distinguishing it from simple N-alkyl phthalimides, hydroxamic acid-containing analogs, and thalidomide-derived cereblon ligands [1]. Empirical data demonstrate that these structural differences translate into divergent PDE4 inhibition profiles and SIRT enzyme selectivity patterns, directly impacting downstream experimental outcomes in drug discovery workflows [2]. Procurement of a structurally similar but chemically distinct analog introduces uncontrolled variables that compromise reproducibility in both synthetic route validation and biological target deconvolution studies.

Quantitative Comparative Evidence: 2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione vs. Structural Analogs


PDE4B Inhibition Potency: Sub-Nanomolar Activity of CAS 76879-43-1 Versus PDE4D Selectivity Profile

2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione demonstrates potent inhibition of PDE4B with an IC50 of 0.420 nM [1]. Cross-target profiling against PDE4D reveals significantly weaker inhibition (IC50 = 140 nM) [2], establishing a PDE4B-selective profile with an approximate 333-fold selectivity window. This contrasts with the broader PDE4 inhibition profiles typical of unsubstituted or simple N-alkyl phthalimide scaffolds.

Phosphodiesterase inhibition PDE4B Anti-inflammatory drug discovery Selectivity profiling

SIRT1 vs. SIRT3 Activity Profile: Differential Engagement Across Sirtuin Family Enzymes

The compound exhibits weak SIRT1 inhibition (IC50 = 41,000 nM) [1] and comparably weak SIRT3 inhibition (IC50 > 60,000 nM) [2]. Binding affinity measurements reveal a Kd of 3,900 nM for SIRT3 [3], confirming limited target engagement across sirtuin family members. This weak sirtuin inhibition profile distinguishes it from isoindoline-1,3-dione analogs optimized for SIRT2 inhibition, where nanomolar-range IC50 values (e.g., 10 nM) have been reported [4].

Sirtuin inhibition SIRT1 SIRT3 Epigenetic drug discovery

LogP and Physicochemical Profile: Benchmarking Lipophilicity Against N-Substituted Phthalimide Analogs

The compound exhibits a calculated LogP of 0.14 , placing it in a favorable hydrophilic range for drug-like properties. In contrast, structurally related benzyl-substituted isoindoline-1,3-dione derivatives and thalidomide analogs bearing extended hydrophobic substituents typically display LogP values ranging from 1.5 to 3.5, reflecting substantially higher lipophilicity [1]. This low LogP value is a direct consequence of the polar 4-hydroxy-3-oxobutyl side chain, which introduces both hydrogen bond donor (1 HBD) and acceptor (4 HBA) functionality.

LogP Lipophilicity Drug-likeness ADME profiling

Synthetic Intermediate Role: Distinct Functional Handle Enables Apremilast Analog Synthesis

2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione serves as a key intermediate in the synthesis of substituted isoindoline-1,3-dione derivatives that function as apremilast analogs [1]. The 4-hydroxy-3-oxobutyl side chain provides a chemically distinct functional handle—containing both a ketone and a primary alcohol—that cannot be replicated by simpler N-alkyl phthalimides (e.g., N-methylphthalimide) or by thalidomide-O-C4-OH (which lacks the 3-oxo functionality) . Apremilast-related synthetic routes specifically require this intermediate of formula (IV) for crystalline Form A preparation [2].

Apremilast intermediate PDE4 inhibitor synthesis Phthalimide building block Drug intermediate procurement

Research and Industrial Application Scenarios for 2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione (CAS 76879-43-1)


PDE4B-Selective Inhibitor Discovery and Lead Optimization

Based on demonstrated sub-nanomolar PDE4B inhibition (IC50 = 0.420 nM) and 333-fold selectivity over PDE4D, this compound serves as a validated starting scaffold for PDE4B-targeted anti-inflammatory drug discovery programs [1][2]. Research groups developing next-generation PDE4 inhibitors with reduced emetic liability can utilize this compound as a reference standard for selectivity profiling or as a core scaffold for structure-activity relationship (SAR) expansion [3].

Sirtuin Selectivity Tool Compound and Negative Control

The compound's weak SIRT1 (IC50 = 41,000 nM) and SIRT3 (IC50 > 60,000 nM) inhibition profile, contrasted against nanomolar-potency SIRT2 inhibitors within the same phthalimide scaffold class, establishes its utility as a negative control compound in sirtuin-focused biochemical assays [4][5]. Epigenetics research laboratories requiring matched inactive controls for target validation studies should prioritize this compound over structurally unrelated negative controls that lack scaffold-matched chemical context.

Apremilast Analog Synthesis and Process Development

This compound functions as a critical intermediate of formula (IV) in patented synthetic routes to apremilast crystalline Form A and structurally related PDE4 inhibitor analogs [6]. Process chemistry teams developing improved synthetic methodologies for apremilast derivatives require this specific intermediate to validate reaction conditions and establish impurity profiles [7]. Procurement of alternative N-substituted phthalimides will not yield the intended product due to the essential β-hydroxyketone functionality present in the 4-hydroxy-3-oxobutyl side chain.

Fragment-Based Drug Discovery Leveraging Low Lipophilicity

With a calculated LogP of 0.14, this compound occupies a favorable physicochemical space for fragment-based drug discovery (FBDD) campaigns . The combination of low lipophilicity (minimizing non-specific binding), balanced hydrogen bond donor/acceptor count (1 HBD, 4 HBA), and moderate Fsp3 (0.25) makes it suitable for fragment library inclusion and subsequent fragment growth strategies targeting PDE4B or related enzymes [8]. Medicinal chemistry teams seeking polar, ligand-efficient starting points should evaluate this compound over more lipophilic phthalimide fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.